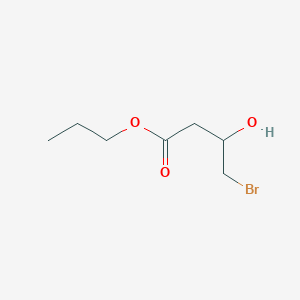
Propyl 4-bromo-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-bromo-3-hydroxybutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a hydroxyl group, and a propyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Propyl 4-bromo-3-hydroxybutanoate can be synthesized through the esterification of 4-bromo-3-hydroxybutanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Biocatalytic Production: Another method involves the biocatalytic reduction of 4-bromo-3-oxobutanoate using specific enzymes such as β-keto ester reductase and alcohol dehydrogenase.
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes using genetically engineered microorganisms like Escherichia coli transformants. These processes are optimized for high yield and optical purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Propyl 4-bromo-3-hydroxybutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form propyl 4-bromo-3-hydroxybutanol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of 4-bromo-3-oxobutanoic acid.
Reduction: Formation of propyl 4-bromo-3-hydroxybutanol.
Substitution: Formation of propyl 4-amino-3-hydroxybutanoate or propyl 4-thio-3-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine:
- Investigated for its potential use in the development of statin drugs, which are used to lower cholesterol levels .
Industry:
Wirkmechanismus
The mechanism of action of propyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound is reduced by enzymes such as β-keto ester reductase and alcohol dehydrogenase. These enzymes facilitate the conversion of the compound into its corresponding hydroxy ester with high enantioselectivity .
Vergleich Mit ähnlichen Verbindungen
Propyl 4-chloro-3-hydroxybutanoate: Similar in structure but contains a chlorine atom instead of bromine.
Ethyl 4-bromo-3-hydroxybutanoate: Similar in structure but contains an ethyl ester moiety instead of a propyl ester.
Uniqueness:
- Propyl 4-bromo-3-hydroxybutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and ethyl analogs. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives .
Eigenschaften
CAS-Nummer |
828276-58-0 |
|---|---|
Molekularformel |
C7H13BrO3 |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
propyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C7H13BrO3/c1-2-3-11-7(10)4-6(9)5-8/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
CAWAXRYLKWINSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


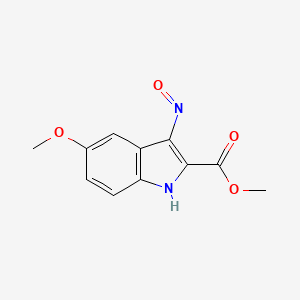
![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)


![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
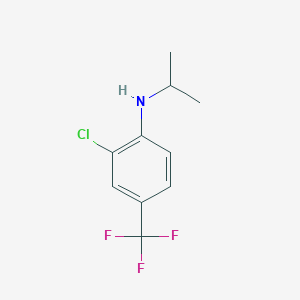
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
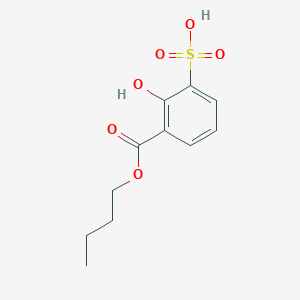


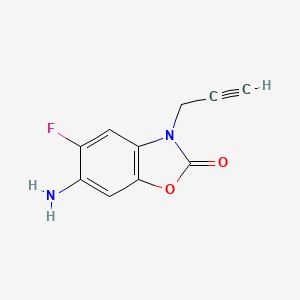
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

